molecular formula C6H7NO2S B14790557 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol

Cat. No.: B14790557
M. Wt: 157.19 g/mol
InChI Key: GASJJSWXLPJUCN-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol is a heterocyclic compound with a unique structure that combines a pyran ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol involves the phosphine-catalyzed [2 + 4] annulation of allenoates with thiazolone-derived alkenes. The reaction is typically carried out under nitrogen atmosphere in toluene at 40°C, using PMe2Ph as the catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the hedgehog signaling pathway by binding to key proteins involved in this pathway. This inhibition can prevent the proliferation of cancer cells and has potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit specific signaling pathways, such as the hedgehog pathway, sets it apart from other similar compounds .

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

6,7-dihydro-5H-pyrano[3,2-d][1,3]thiazol-7-ol

InChI

InChI=1S/C6H7NO2S/c8-4-1-2-9-6-5(4)7-3-10-6/h3-4,8H,1-2H2

InChI Key

GASJJSWXLPJUCN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1O)N=CS2

Origin of Product

United States

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